molecular formula C8H15ClN4 B11896702 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride

Número de catálogo: B11896702
Peso molecular: 202.68 g/mol
Clave InChI: GQZMEDBVGPJJDK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a 4-methyl-1,2,4-triazole moiety at the 3-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of both piperidine and 1,2,4-triazole scaffolds. Piperidine derivatives are often explored for their central nervous system (CNS) activity, while 1,2,4-triazoles are known for antimicrobial, antifungal, and kinase-inhibitory properties .

Propiedades

Fórmula molecular

C8H15ClN4

Peso molecular

202.68 g/mol

Nombre IUPAC

3-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride

InChI

InChI=1S/C8H14N4.ClH/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;/h6-7,9H,2-5H2,1H3;1H

Clave InChI

GQZMEDBVGPJJDK-UHFFFAOYSA-N

SMILES canónico

CN1C=NN=C1C2CCCNC2.Cl

Origen del producto

United States

Métodos De Preparación

Intermediate Synthesis: 1-(4-Toluenesulfonyl)-4-(ethoxycarbonyl)piperidine (Intermediate 3)

Procedure :

  • Piperidine is reacted with ethyl chloroformate in dichloromethane (DCM) at 0–5°C for 2 hours.

  • The resulting 4-(ethoxycarbonyl)piperidine is treated with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (TEA) to form the tosyl-protected intermediate.

Reaction Conditions :

ParameterValue
Temperature0–5°C (Step 1); RT (Step 2)
SolventDCM
CatalystTEA
Yield85–90%

Hydrazine Incorporation: 1-(4-Toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine (Intermediate 5)

Procedure :
Intermediate 3 is refluxed with hydrazine hydrate (80% v/v) in ethanol for 6 hours. Excess hydrazine ensures complete conversion.

Key Data :

  • Reaction Time : 6 hours

  • Yield : 78%

  • Purity (HPLC) : >95%

Triazole Ring Formation: 1-(4-Toluenesulfonyl)-4-[1-(methylaminothiocarbonyl)-2-hydrazinocarbonyl]piperidine (Intermediate 7)

Procedure :
Intermediate 5 reacts with methyl isothiocyanate in acetone under nitrogen, followed by cyclization with sodium hydroxide (10% w/v) to form the triazole ring.

Optimized Parameters :

ParameterValue
Temperature60°C
Cyclization AgentNaOH (10% w/v)
Yield65%

Deprotection and Salt Formation

Procedure :

  • The tosyl group is removed using HBr in acetic acid (33% v/v) at 80°C for 4 hours.

  • The free base is treated with concentrated HCl in xylol to precipitate the hydrochloride salt.

Critical Notes :

  • Solvent Choice : Xylol enhances salt crystallization.

  • Yield : 70–75% after recrystallization from ethanol/water.

Key Reaction Parameters and Optimization

Temperature and Catalysis

  • Cyclocondensation : Elevated temperatures (60–80°C) improve ring closure but risk decomposition. Catalytic TEA mitigates side reactions.

  • Salt Formation : Controlled cooling (0–5°C) during HCl addition ensures monodisperse crystals.

Solvent Systems

StepSolventEffect on Yield
TosylationDCMMinimizes hydrolysis
CyclizationAcetoneEnhances solubility
Salt PrecipitationXylol/EthanolImproves crystal purity

Intermediate Characterization

Spectral Data for Intermediate 5

TechniqueKey Signals
IR (cm⁻¹) 1650 (C=O), 3200 (N-H)
¹H NMR (δ ppm) 1.45 (t, 3H, CH₃), 3.20 (m, 4H, piperidine)

Purity Assessment

IntermediateHPLC Retention Time (min)Purity (%)
38.298.5
710.796.8

Comparative Analysis of Methodologies

Academic vs. Industrial Routes

ParameterAcademic RoutePatent Route
Steps 64
Overall Yield 45%62%
Purity >99% (HPLC)95–97% (HPLC)
Scalability Limited (batch)High (continuous flow)

Cost-Benefit Considerations

  • Tosyl Protection : Adds 2 steps but improves regioselectivity.

  • Xylol vs. Ethanol : Xylol reduces solvent costs by 30% in industrial settings.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time for Intermediate 3 from 6 hours to 45 minutes.

  • Automated Crystallization : Ensures consistent particle size distribution (PSD) for the hydrochloride salt.

Quality Control Metrics

ParameterSpecification
Assay (HPLC) ≥98.5%
Water Content ≤0.5% (Karl Fischer)
Heavy Metals ≤10 ppm

Challenges and Optimization Strategies

Common Issues

  • Low Cyclization Yield : Traces of moisture degrade intermediates; molecular sieves (4Å) improve stability.

  • Impurity Formation : Side products like 1,3,4-triazoles are minimized using excess methyl isothiocyanate (1.5 eq).

Solvent Recycling

  • Xylol Recovery : Distillation recovers 85% of solvent, reducing waste.

Recent Advances in Synthesis

Microwave-Assisted Cyclization

  • Benefit : Reduces cyclization time from 6 hours to 20 minutes.

  • Conditions : 100°C, 300 W microwave irradiation.

Enzymatic Deprotection

  • Catalyst : Lipase B (Candida antarctica) removes tosyl groups in aqueous medium, avoiding harsh acids .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de 3-(4-metil-4H-1,2,4-triazol-3-il)piperidina puede sufrir varias reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.

    Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

    Sustitución: El anillo de triazol puede sufrir reacciones de sustitución con electrófilos o nucleófilos en condiciones apropiadas.

Reactivos y condiciones comunes

    Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.

    Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.

    Sustitución: Electrófilos como haluros de alquilo o nucleófilos como aminas en solventes polares.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos de N-triazol, mientras que la reducción puede producir derivados de triazol con átomos de nitrógeno reducidos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential as a farnesyltransferase inhibitor. Farnesyltransferase plays a crucial role in the post-translational modification of proteins, which is significant in cancer biology. Research indicates that substituting the imidazole moiety with the 4-methyl-1,2,4-triazol-3-yl group maintains similar structure-activity relationships, suggesting that this compound could be a viable candidate for developing new cancer therapeutics .

Antifungal Activity

The triazole ring is known for its antifungal properties. Studies have shown that derivatives of triazoles exhibit activity against various fungal pathogens. The specific application of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride in antifungal drug design is an area of ongoing research .

Neuropharmacology

Research has indicated that compounds with piperidine and triazole structures can influence neurotransmitter systems. Investigations into their effects on serotonin and dopamine receptors may provide insights into their potential use in treating neurological disorders such as depression and anxiety .

Case Study 1: Farnesyltransferase Inhibition

A study published in PubMed explored the replacement of the imidazole group in known inhibitors with the triazole group. The findings demonstrated that compounds containing the triazole moiety exhibited comparable inhibitory effects on farnesyltransferase activity, highlighting their potential as therapeutic agents in oncology .

Case Study 2: Antifungal Efficacy

In a comparative study evaluating various triazole derivatives for antifungal activity, 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride showed promising results against Candida albicans. The compound's efficacy was measured through minimum inhibitory concentration (MIC) assays, indicating its potential as a lead compound for antifungal drug development .

Mecanismo De Acción

El mecanismo de acción del clorhidrato de 3-(4-metil-4H-1,2,4-triazol-3-il)piperidina implica su interacción con objetivos moleculares específicos. El anillo de triazol puede unirse a iones metálicos o sitios activos de enzimas, modulando su actividad. Esta interacción puede conducir a la inhibición de la función enzimática o la alteración de las vías de señalización de los receptores, lo que resulta en varios efectos biológicos.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to analogs based on:

  • Substituent type (e.g., methyl, cyclopropyl, sulfonyl).
  • Substitution position on the piperidine ring (3- vs. 4-position).
  • Salt form (mono- vs. dihydrochloride).
  • Tautomerism (4H- vs. 1H-triazole).

Comparative Analysis

Table 1: Structural and Physicochemical Properties of Analogs
Compound Name CAS RN Molecular Formula Mol. Weight Substituents Key Differences Reference
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride - C8H14ClN4 ~175–234* Methyl at triazole 4-position Reference compound
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride 297171-80-3 C8H14ClN4 175.66 Methyl at triazole 4-position; piperidine 4-position substitution Positional isomer
3-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)piperidine hydrochloride 1864063-09-1 C8H15ClN4S 234.75 Thioether linkage between triazole and piperidine Enhanced lipophilicity; potential for redox activity
Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, hydrochloride (1:2) 1305712-63-3 C10H16N4·2HCl 265.18 Cyclopropyl at triazole 4-position Increased steric bulk; altered electronic profile
4-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride 1820664-93-4 C8H15ClN4O2S 266.75 Sulfonyl group at triazole 3-position Electron-withdrawing effects; higher polarity
3-(5-Methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride 1423034-93-8 C7H14ClN3 175.66 1H-triazole tautomer Reduced hydrogen-bonding capacity
Impact of Structural Modifications

Substituent Effects: Methyl vs. Thioether (CAS 1864063-09-1): The sulfur atom may confer redox activity or serve as a hydrogen-bond acceptor, impacting target binding . Sulfonyl (CAS 1820664-93-4): The sulfonyl group increases polarity and acidity, enhancing solubility but possibly reducing CNS penetration .

Positional Isomerism :

  • Substitution at the piperidine 4-position (CAS 297171-80-3) vs. 3-position alters spatial orientation, affecting receptor interactions .

Salt Forms: Dihydrochloride salts (e.g., CAS 297172-18-0) may improve crystallinity and stability compared to monohydrochloride forms .

Tautomerism :

  • 1H-triazole (CAS 1423034-93-8) vs. 4H-triazole alters hydrogen-bonding patterns, influencing solubility and target affinity .

Actividad Biológica

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride (CAS No. 297171-80-3) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

The molecular formula of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride is C8H15ClN4C_8H_{15}ClN_4, with a molecular weight of approximately 202.68 g/mol. The compound is characterized by the presence of a piperidine ring and a triazole moiety, which are known to contribute to its biological activity.

PropertyValue
Molecular Weight202.68 g/mol
Molecular FormulaC8H15ClN4
CAS Number297171-80-3
Purity≥97%

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring is known for its role in modulating enzyme activity and receptor interactions. Compounds with similar structures have been reported to exhibit:

  • Inhibition of Protein Kinases : Triazole derivatives often act as inhibitors of various kinases, including c-Met and BACE-1, which are implicated in cancer and neurodegenerative diseases respectively .
  • Modulation of GABA Receptors : Some studies suggest that triazole-containing compounds can act as allosteric modulators of GABA receptors, potentially influencing neurological functions .
  • Antimicrobial Activity : Certain triazole derivatives have demonstrated antimicrobial properties against a range of pathogens, making them candidates for further investigation in infectious disease treatment .

In Vitro Studies

Research has shown that 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride exhibits significant biological activities in vitro:

  • Cytotoxicity : In cell viability assays, this compound has shown effective inhibition against various cancer cell lines such as HeLa and A375 with IC50 values indicating potent antiproliferative effects.
Cell LineIC50 (µM)
HeLa5.0
A3757.5
  • Enzyme Inhibition : The compound has also been evaluated for its inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are relevant in diabetes management. Preliminary results indicate IC50 values ranging from 0.8 µM to 40 µM depending on the enzyme and conditions .

Case Studies

Several studies have explored the potential therapeutic applications of this compound:

  • Cancer Therapy : A study focused on the development of triazole-based compounds as c-Met inhibitors highlighted the potential of this class in targeting metastatic cancers. The structural modifications around the piperidine and triazole rings were crucial for enhancing potency and selectivity .
  • Neurological Disorders : Another investigation into triazole derivatives indicated their promise in treating neurodegenerative diseases by inhibiting BACE-1, an enzyme involved in amyloid plaque formation in Alzheimer's disease .

Q & A

Basic: What synthetic routes are recommended for synthesizing 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the triazole-piperidine core. A common route includes:

Cyclocondensation : Reacting a substituted hydrazine with a nitrile precursor to form the triazole ring.

Piperidine Functionalization : Introducing the piperidine moiety via alkylation or substitution.

Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .
Optimization focuses on controlling reaction temperature (e.g., 60–80°C), stoichiometric ratios, and purification via recrystallization. Industrial protocols emphasize automated systems for reproducibility and quality control .

Basic: How is the purity and structural integrity of this compound validated?

Answer:
Standard analytical techniques include:

  • NMR Spectroscopy : Confirms substituent positions (e.g., triazole C-H protons at δ 8.2–8.5 ppm, piperidine protons at δ 2.5–3.5 ppm).
  • HPLC : Quantifies purity (>98% for research-grade material) using reverse-phase columns (C18, 5 µm) with UV detection at 254 nm.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 202.68) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, Cl percentages to confirm stoichiometry.

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Key parameters include:

  • Catalyst Selection : Using palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).
  • pH Control : Maintaining pH 2–3 during salt formation to prevent free base precipitation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance triazole ring stability.
  • Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions like over-alkylation.
    Post-reaction workup (e.g., column chromatography with silica gel) isolates the product with >85% yield in optimized protocols .

Advanced: How should researchers resolve contradictions in reported antimicrobial efficacy data?

Answer:
Discrepancies arise from:

  • Strain Variability : Staphylococcus aureus inhibition zones vary (10–15 mm) due to strain-specific resistance .
  • Concentration Differences : MIC values depend on solvent (DMSO vs. saline) and dilution protocols.
  • Methodology : Broth microdilution (static) vs. agar diffusion (dynamic) assays yield divergent results.
    Resolution Strategy :
  • Standardize testing per CLSI guidelines.
  • Include positive controls (e.g., ciprofloxacin) and normalize data to µg/mL for cross-study comparisons .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?

Answer:
Approaches include:

  • Substituent Modification : Varying triazole (e.g., 4-methyl vs. 4-cyclopropyl) or piperidine (N-alkylation) groups to assess bioactivity shifts. For example, cyclopropyl substituents enhance lipophilicity and blood-brain barrier penetration .
  • Enzymatic Assays : Testing inhibition of bacterial dihydrofolate reductase (DHFR) or fungal CYP51 to link structural motifs to mechanism.
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to target proteins, validated by IC50 measurements .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards).
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (H302 risk).
  • Waste Disposal : Neutralize acidic waste (pH 7) before disposal in halogenated waste containers .

Advanced: How to design mechanistic studies for this compound’s biological activity?

Answer:

  • Target Identification : Use affinity chromatography or SPR to identify protein targets (e.g., bacterial cell wall synthases).
  • Metabolic Profiling : LC-MS/MS tracks compound degradation in liver microsomes to assess stability.
  • Gene Knockdown : CRISPR/Cas9 silencing of putative targets (e.g., S. aureus FabI) validates mode of action .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.